molecular formula C7H8N4O B1418345 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 41266-64-2

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B1418345
CAS No.: 41266-64-2
M. Wt: 164.16 g/mol
InChI Key: KJSPUHDSNMIONN-UHFFFAOYSA-N
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Description

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a nitrogen-rich heterocyclic compound with the molecular formula C7H8N4O . It belongs to the triazolopyrimidine class, a framework known for its diverse biological activities and significant research value in medicinal chemistry. Triazolopyrimidine derivatives are frequently explored as key scaffolds in the design and synthesis of novel bioactive molecules. Related compounds in this chemical family have been identified as inhibitors of p38 Mitogen-Activated Protein Kinases (p38 MAPK) , a key target for inflammatory diseases, and have been investigated as potential anti-inflammatory and analgesic agents . The structural features of this compound make it a versatile intermediate for further chemical functionalization. It can be used in multi-component reactions to create more complex derivatives, such as those synthesized under ultrasonic irradiation for high-yield production . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with care in a appropriately controlled laboratory setting.

Properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPUHDSNMIONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=O)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656511
Record name 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-64-2
Record name 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Analysis

2.1. Spectroscopic Characterization
The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structures. Common methods include:

  • IR Spectroscopy: Used to identify the presence of key functional groups.
  • NMR Spectroscopy ($$^{1}$$H-NMR and $$^{13}$$C-NMR): Used to determine the arrangement and connectivity of atoms within the molecule.
  • Mass Spectrometry (HRMS): Used to determine the molecular weight and elemental composition of the synthesized compounds.

2.2. X-ray Crystallography
In some instances, X-ray crystallography is employed to definitively confirm the structure of the synthesized compounds, providing detailed information on bond lengths, bond angles, and overall molecular geometry.

Data Tables

Table 1: Phase I data of synthesized Triazolopyrimidines in the MES in mice (IP)

Compound R MES (100 mg/Kg)
3a -C2H5 0/6
3b -C3H7 0/6
3c -C4H9 1/6
3d -C5H11 2/6
3e -C6H13 2/6
3f -C7H15 6/6
3g -C8H17 4/6
3h -C12H25 3/6
3i -C14H29 0/6
5a -C6H4(p-F) 0/6
5b -C6H4(o-Cl) 0/6
5c -C6H4(m-Cl) 0/6
5d -C6H4(p-Cl) 0/6
5e -C6H3(2,4-Cl2) 0/6
5f -C6H4(p-Br) 0/6
5g -C6H4(o-CH3) 0/6
5h -C6H4(m-CH3) 0/6
5i -C6H4(p-CH3) 0/6
5j -C6H4(o-OCH3) 0/6

Table 2: Spectroscopic data for a synthesized compound

Data Value
m.p. 222°C (dioxane)
IR νmax 2183, 2144, 1701 cm-1
$$^{1}$$H NMR δH 6.60 (s, 1H, ArH), 7.01–7.32 (m, 10H, ArH), 7.42 (d, 1H, ArH)
Elemental Analysis Calcd for C22H19N5O2 (385.43) C, 68.56; H, 4.97; N, 18.17. Found: C, 68.38; H, 4.69; N, 18.00%.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazolopyrimidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles and electrophiles under conditions such as heating or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in oncology .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi.

  • Data Table : Antimicrobial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent .

Neuropharmacology

There is emerging evidence supporting the role of this compound in neuropharmacology. Preliminary studies indicate that it may possess neuroprotective effects.

  • Case Study : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Agricultural Chemistry

The compound's unique structure also makes it a candidate for agricultural applications, particularly as a plant growth regulator or pesticide.

  • Research Findings : Trials have shown that formulations containing this compound can enhance plant growth and resistance to pathogens .

Mechanism of Action

The mechanism of action of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., ketone, sulfonamide) enhance stability and receptor binding .
  • Aryl substituents (e.g., pyridyl, hydroxyphenyl) improve antimicrobial and cytotoxic activities .
  • Methyl groups at positions 5 and 7 are critical for maintaining planar geometry, facilitating π-π stacking in biological targets .

Antibacterial Activity

  • 5,7-Dimethyl-3-(4′-pyridyl)triazolo[4,3-a]pyrimidine (3k) : Exhibits MIC of 10 µg/mL against Bacillus subtilis, Escherichia coli, and Salmonella typhi, outperforming commercial antibiotics like ampicillin .
  • Thiol Derivatives : Lower activity compared to oxo analogs, suggesting the ketone group is crucial for bacterial membrane penetration .

Antitumor Activity

  • Pyridotriazolopyrimidinones: Compounds like 3-(quinolin-3-yl)-5,7-dimethyl derivatives show IC₅₀ values of 8–12 µM against MCF-7 and HepG2 cell lines, comparable to doxorubicin .
  • Triazolo[4,3-a]pyrimidine sulfonamides : Derivatives with piperidinylsulfonyl groups (e.g., compound 13f) inhibit tumor growth via topoisomerase II inhibition .

Antihypertensive Activity

  • 5,7-Dimethyltriazolo[4,3-a]pyrimidine carboxamides : Reduce systolic blood pressure by 25–30% in hypertensive rat models, comparable to captopril .

Herbicidal Activity

Key Derivatives and Modifications

  • Sulfonamide Derivatives: Introduce piperidinyl or thiomorpholino groups for enhanced antitumor activity .
  • Hydrazone and Oxadiazole Derivatives : Improve DNA binding and photocleavage capabilities, relevant for anticancer applications .

Biological Activity

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4OC_8H_8N_4O with a molecular weight of approximately 176.18 g/mol. The compound's structure includes a triazole ring fused with a pyrimidine moiety, which is known to influence its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a comparative study highlighted the effectiveness of similar compounds in inducing apoptosis in lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines.

  • Table 1: Antiproliferative Activity of Triazolopyrimidine Derivatives
CompoundCell LineIC50 (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65
CisplatinA54915.37
CisplatinSW-48016.1
CisplatinMCF-73.2

The compound 6n demonstrated superior cytotoxicity compared to Cisplatin across the tested cell lines, indicating its potential as an effective anticancer agent .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. In particular, compound 6n was shown to induce early and late apoptotic events in a dose-dependent manner in the A549 cell line. Flow cytometry analysis revealed that concentrations of 10 µM and above resulted in significant apoptotic cell death .

Antimicrobial Activity

In addition to anticancer properties, triazolopyrimidine derivatives have been investigated for their antimicrobial effects. Certain studies have reported promising results against various bacterial strains and fungi. The selectivity index (SI) for these compounds suggests a favorable therapeutic window compared to conventional antibiotics.

Case Studies

One notable case study involved the evaluation of a series of synthesized triazolopyrimidine derivatives against Leishmania spp., where IC50 values were determined to assess their efficacy as potential antileishmanial agents. The complexes formed between these derivatives and metal ions showed enhanced activity compared to the free ligands .

Discussion

The biological activity of this compound and its derivatives underscores their potential in drug development. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring can significantly enhance antiproliferative activity. Furthermore, the presence of electron-withdrawing groups has been shown to improve efficacy against certain cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one?

Answer:
A modified one-pot three-component synthesis can be employed, adapting protocols from triazolo[4,3-a]pyrimidine derivatives ( ). For example:

  • Step 1: React 5-amino[1,2,4]triazole with dimethyl acetylenedicarboxylate in ethanol under acidic catalysis (e.g., p-TsOH·H₂O).
  • Step 2: Introduce methyl groups at positions 5 and 7 via alkylation or substitution reactions.
  • Step 3: Oxidative cyclization under reflux conditions (e.g., using iodine or H₂O₂) to form the triazole ring .
    Key Parameters:
ParameterOptimal Condition
Catalystp-TsOH·H₂O (5 mol%)
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time12–24 hours

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Use a combination of spectral and analytical techniques:

  • ¹H/¹³C NMR: Identify methyl protons (δ ~2.5 ppm for CH₃) and pyrimidine/triazole ring protons (δ ~7–9 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
  • Mass Spectrometry (MS): Verify molecular ion peak at m/z 207 (C₈H₁₀N₄O, calculated) .
  • Melting Point: Compare with literature values (e.g., ~230–234°C for analogous compounds) .

Advanced: How can molecular docking (e.g., AutoDock Vina) optimize SAR studies for this compound?

Answer:
AutoDock Vina ( ) is ideal for predicting binding modes to biological targets (e.g., kinases, DNA):

  • Grid Setup: Define a 20 × 20 × 20 Å box centered on the active site.
  • Scoring Function: Use the default Vina scoring function (hybrid of force field and empirical terms).
  • Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
  • Advanced Tip: Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Advanced: How to resolve contradictions in experimental vs. computational spectral data?

Answer:
Contradictions may arise from tautomerism or solvent effects:

  • Tautomer Analysis: Use DFT calculations (e.g., Gaussian) to compare energy levels of possible tautomers.
  • Solvent Correction: Re-run NMR predictions with explicit solvent models (e.g., PCM in chloroform).
  • Experimental Validation: Re-crystallize the compound and re-acquire spectra under controlled conditions .

Advanced: What strategies improve synthetic yield and purity for scaled-up research?

Answer:

  • Catalyst Optimization: Test Brønsted acids (e.g., p-TsOH vs. H₂SO₄) for cyclization efficiency .
  • Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction rate.
  • Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/dioxane) .
    Yield Optimization Table:
ConditionYield (%)Purity (%)
Ethanol, p-TsOH6595
DMF, H₂SO₄4585

Basic: What biological assays are suitable for evaluating antiproliferative activity?

Answer:

  • Cell Lines: Use MCF-7 (breast cancer) and HepG2 (liver cancer) with doxorubicin as a positive control .
  • MTT Assay Protocol:
    • Seed cells at 1 × 10⁴ cells/well in 96-well plates.
    • Treat with compound (1–100 µM) for 48 hours.
    • Add MTT reagent (0.5 mg/mL) and measure absorbance at 570 nm.
  • Data Interpretation: Calculate IC₅₀ values using GraphPad Prism .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Modification Sites: Vary substituents at positions 5, 7, and the triazole ring.
  • Key Derivatives:
    • 5-NO₂/7-Cl: Test electron-withdrawing effects on binding.
    • 5-OCH₃/7-CH₃: Assess steric and hydrophobic interactions.
  • Biological Testing: Compare IC₅₀ values against parent compound .

Basic: What storage conditions ensure compound stability?

Answer:

  • Short-Term: Store in a desiccator at room temperature (20–25°C) .
  • Long-Term: Seal under inert gas (N₂ or Ar) and refrigerate (4°C) to prevent oxidation.
  • Stability Monitoring: Perform HPLC every 6 months to check degradation .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Co-Solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Prodrug Strategy: Synthesize ester or phosphate derivatives for enhanced aqueous solubility .

Advanced: What patent considerations exist for novel derivatives?

Answer:

  • Prior Art Search: Review European Patent EP 3-ONE UND IHRE VERWENDUNG (), which covers substituted triazolopyrimidines.
  • Novelty Criteria: Ensure derivatives have unique substituents (e.g., 5,7-dimethyl) not claimed in existing patents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 2
5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

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